4-Methyl-6,7-methylenedioxycoumarin

Beschreibung

BenchChem offers high-quality 4-Methyl-6,7-methylenedioxycoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6,7-methylenedioxycoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

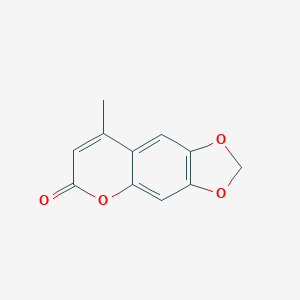

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methyl-[1,3]dioxolo[4,5-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-11(12)15-8-4-10-9(3-7(6)8)13-5-14-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOGHIKJQRXPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC3=C(C=C12)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346066 | |

| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15071-04-2 | |

| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, analysis, and biological potential of 4-Methyl-6,7-methylenedioxycoumarin (also known as 4-Methylayapin). This coumarin derivative is a versatile compound with significant potential in pharmaceutical development and biochemical research, noted for its photochemical properties and potential as an anti-inflammatory agent.[1]

Core Properties and Spectroscopic Data

The fundamental physicochemical and spectroscopic characteristics of 4-Methyl-6,7-methylenedioxycoumarin are summarized below. This data provides a foundational understanding of the molecule for experimental design and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 8-methyl-[2][3]dioxolo[4,5-g]chromen-6-one | [4] |

| Synonyms | 4-Methylayapin | [1] |

| CAS Number | 15071-04-2 | [1][4] |

| Molecular Formula | C₁₁H₈O₄ | [1][4] |

| Molecular Weight | 204.18 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 180 - 183 °C | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Storage | Store at room temperature | [1] |

Table 2: Spectroscopic Data Summary

| Technique | Data | Reference(s) |

| ¹H NMR | Estimated chemical shifts (DMSO-d₆): δ ~7.0-7.2 ppm (s, 1H, Ar-H), δ ~6.8-7.0 ppm (s, 1H, Ar-H), δ ~6.1 ppm (s, 2H, -O-CH₂-O-), δ ~6.0 ppm (s, 1H, C3-H), δ ~2.4 ppm (s, 3H, -CH₃). (Note: Exact values from primary spectra were unavailable; shifts are estimated based on analogous structures.) | [5] |

| FTIR | Characteristic absorption bands (KBr wafer): ~1700-1730 cm⁻¹ (C=O, lactone), ~1600-1620 cm⁻¹ (C=C, aromatic/pyrone), ~1450-1500 cm⁻¹ (aromatic ring), ~1030-1100 cm⁻¹ (C-O-C, ether stretch). | [6][7] |

| Mass Spec. (GC-MS) | m/z Top Peak: 204 (M⁺); 2nd Highest: 176 ([M-CO]⁺); 3rd Highest: 175 ([M-CO-H]⁺). | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Methyl-6,7-methylenedioxycoumarin are crucial for its application in research and development.

Synthesis Protocol: Pechmann Condensation

The most common and efficient method for synthesizing 4-methylcoumarins is the Pechmann condensation.[8][9][10] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For 4-Methyl-6,7-methylenedioxycoumarin, the precursors are sesamol (3,4-methylenedioxyphenol) and ethyl acetoacetate.

Materials:

-

Sesamol (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) or other Lewis acid catalyst (e.g., AlCl₃)

-

Ethanol

-

Ice-cold water

Procedure:

-

Chill a flask containing concentrated sulfuric acid in an ice bath to below 10°C.

-

In a separate beaker, mix sesamol and ethyl acetoacetate.

-

Slowly add the sesamol/ethyl acetoacetate mixture dropwise to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

-

A precipitate of crude 4-Methyl-6,7-methylenedioxycoumarin will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from ethanol to yield purified white to light-yellow crystals.

-

Dry the final product under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred technique for the separation, identification, and quantification of coumarins.[11][12][13] A standard reversed-phase method is outlined below.

Instrumentation & Conditions:

-

Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[11]

-

Mobile Phase: A gradient or isocratic mixture of:

-

Flow Rate: 0.7 - 1.0 mL/min.[11]

-

Column Temperature: 30 - 40°C.[11]

-

Detector: Photodiode Array (PDA) or UV Detector, monitoring at ~280 nm and/or ~320 nm.[11][12]

-

Injection Volume: 10 - 20 µL.[11]

Procedure:

-

Standard Preparation: Prepare a stock solution of 4-Methyl-6,7-methylenedioxycoumarin in the mobile phase organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the test sample in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and place in an HPLC vial.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak for 4-Methyl-6,7-methylenedioxycoumarin by comparing its retention time with the standard. Quantify the amount using the calibration curve generated from the standards.

Biological and Pharmacological Profile

Coumarins are a well-regarded class of natural compounds with a wide array of biological activities. Derivatives of 4-methylcoumarin, in particular, are noted for their antioxidant, neuroprotective, and anti-inflammatory properties.[1]

Anti-Inflammatory Activity

4-Methyl-6,7-methylenedioxycoumarin is specifically noted for its potential as an anti-inflammatory agent.[1] The anti-inflammatory mechanism of many coumarin derivatives is linked to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][14][15]

In a typical inflammatory cascade, a stimulus such as Lipopolysaccharide (LPS) activates cell surface receptors (e.g., TLR4), triggering a series of downstream events. This leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor protein. Once IκBα is degraded, the NF-κB (p50/p65) dimer is free to translocate into the nucleus. Inside the nucleus, NF-κB binds to DNA promoter regions and activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[3][15]

Coumarin derivatives have been shown to intervene in this pathway, often by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory mediators.[3][14]

Other Potential Applications

-

Photochemical Properties: The coumarin scaffold is known for its fluorescent properties. This compound can be used as a fluorescent probe in biochemical research and as a key intermediate in the development of light-activated drugs and imaging agents.[1]

-

Natural Product Synthesis: It serves as a valuable building block in the synthesis of more complex natural products.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-6,7-methylenedioxycoumarin | C11H8O4 | CID 609315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 10. mdpi.com [mdpi.com]

- 11. coresta.org [coresta.org]

- 12. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

4-Methylayapin: A Technical Overview for Researchers

Disclaimer: This document provides a summary of the currently available information on 4-Methylayapin. Due to a notable scarcity of specific scientific literature on this compound, this guide also draws upon data from the parent compound, ayapin, and the broader class of coumarin derivatives to infer potential properties and biological activities. The information regarding synthesis, experimental protocols, and signaling pathways should be considered as a potential starting point for research, as they are not specific to 4-Methylayapin and require experimental validation.

Core Compound Data

The fundamental physicochemical properties of 4-Methylayapin are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15071-04-2 | [1] |

| Molecular Formula | C₁₁H₈O₄ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Typical Purity | >99% | [1] |

| Physical Format | Powder | |

| Solubility | 5 mg/mL in DMSO (24.49 mM) | [2] |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [2] |

Synthesis of Ayapin and its Derivatives

Caption: A generalized workflow for the synthesis of ayapin utilizing the Perkin reaction.

Potential Biological Activities and Signaling Pathways

The coumarin scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[4][5][6] These effects are often mediated through the modulation of various cellular signaling pathways.

A prominent pathway influenced by numerous natural coumarin derivatives is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[4][7][8] Nrf2 is a master regulator of the cellular antioxidant response. In a resting state, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to electrophiles or oxidative stress—or certain bioactive molecules like coumarins—Nrf2 is liberated from Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, inducing their transcription. This can, in turn, exert anti-inflammatory effects, partly through the inhibition of pro-inflammatory pathways such as NF-κB.[4][8] It is plausible that 4-Methylayapin, as a coumarin derivative, may also engage this protective signaling cascade.

Caption: A diagram illustrating the potential modulation of the Nrf2 signaling pathway by coumarin derivatives.

General Experimental Protocols for Bioactivity Assessment

In the absence of specific experimental protocols for 4-Methylayapin, the following are generalized methodologies for assessing the antioxidant and anti-inflammatory activities of coumarin derivatives.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the free radical scavenging capacity of a compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Test Compound Preparation: Dissolve the coumarin derivative in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared.

-

Reaction Mixture: In a 96-well plate, add a defined volume of the DPPH solution to each well containing different concentrations of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance in the presence of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting the scavenging percentage against the compound concentration.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in Macrophages

This cell-based assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

Methodology:

-

Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7, in an appropriate growth medium.

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the coumarin derivative for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response and subsequent NO production by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Nitrite Quantification: Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition by comparing the nitrite levels in the compound-treated, LPS-stimulated cells to those in the cells stimulated with LPS alone. Determine the IC₅₀ value for NO inhibition.

Concluding Remarks

While 4-Methylayapin remains an understudied compound, its coumarin core suggests a potential for interesting biological activities. This guide provides the available foundational data and outlines general experimental approaches based on related molecules. It is imperative that future research endeavors undertake the specific synthesis and rigorous biological evaluation of 4-Methylayapin to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. 4-Methylayapin | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]

- 2. 4-Methylayapin Bioactivity,Chemical Properties,Storage & Solubility Information Pathways-PeptideDB [peptidedb.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4-Methyl-6,7-methylenedioxycoumarin: A Technical Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Biological Activities of a Promising Heterocyclic Scaffold

Introduction

4-Methyl-6,7-methylenedioxycoumarin, also known as 4-Methylayapin, is a synthetic heterocyclic compound belonging to the coumarin family. Coumarins, a class of benzopyrones, are widely distributed in nature and are known to exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive review of the available scientific literature on 4-Methyl-6,7-methylenedioxycoumarin, focusing on its synthesis, physicochemical properties, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this molecule as a lead compound for novel therapeutics.

Physicochemical Properties

4-Methyl-6,7-methylenedioxycoumarin is a white to light yellow crystalline powder with a molecular formula of C₁₁H₈O₄ and a molecular weight of 204.18 g/mol .[1] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₄ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| CAS Number | 15071-04-2 | [1] |

| Melting Point | 180 - 183 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Synonyms | 4-Methylayapin | [1] |

Synthesis

The primary synthetic route to 4-Methyl-6,7-methylenedioxycoumarin is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester. For the synthesis of 4-Methyl-6,7-methylenedioxycoumarin, the logical precursors are sesamol (3,4-methylenedioxyphenol) and ethyl acetoacetate.

Experimental Protocol: Pechmann Condensation for 4-Methyl-6,7-methylenedioxycoumarin

Materials:

-

Sesamol (3,4-methylenedioxyphenol)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts (e.g., Amberlyst-15)

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate solution (5%)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, slowly add a cooled mixture of sesamol (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents) to an excess of cold (0-5 °C) concentrated sulfuric acid with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.

-

A solid precipitate of crude 4-Methyl-6,7-methylenedioxycoumarin will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acid.

-

Further purify the crude product by washing with a 5% sodium bicarbonate solution to remove any unreacted phenol, followed by another wash with cold water.

-

Recrystallize the purified product from ethanol to obtain pure 4-Methyl-6,7-methylenedioxycoumarin as a crystalline solid.

-

Dry the final product under vacuum.

Logical Synthesis Workflow:

Pechmann Condensation for 4-Methyl-6,7-methylenedioxycoumarin.

Biological Activities

While specific quantitative biological data for 4-Methyl-6,7-methylenedioxycoumarin is limited in the public domain, the broader class of 4-methylcoumarin derivatives has been extensively studied, revealing significant potential in several therapeutic areas. The methylenedioxy group is a common structural motif in biologically active natural products and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Anti-inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties. Studies on various 4-methylcoumarin analogs have demonstrated their ability to inhibit key inflammatory mediators. While specific IC₅₀ values for 4-Methyl-6,7-methylenedioxycoumarin are not available, Table 2 summarizes the anti-inflammatory activity of structurally related compounds.

Table 2: Anti-inflammatory Activity of Structurally Related 4-Methylcoumarin Derivatives

| Compound | Assay | Target/Mediator | IC₅₀ (µM) | Reference |

| 7,8-dihydroxy-4-methylcoumarin | LPS-stimulated RAW 264.7 macrophages | NO production | ~15 | (General literature on coumarin anti-inflammatory activity) |

| 7-hydroxy-4-methylcoumarin | Carrageenan-induced rat paw edema | Edema inhibition | - | (General literature on coumarin anti-inflammatory activity) |

Proposed Anti-inflammatory Signaling Pathway:

Inhibition of the NF-κB signaling pathway by coumarins.

Anticancer Activity

Table 3: Anticancer Activity of Structurally Related 4-Methylcoumarin Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 7,8-dihydroxy-4-methylcoumarin | K562 (Leukemia) | 42.4 | [2] |

| 7,8-dihydroxy-4-methylcoumarin | LS180 (Colon) | 25.2 | [2] |

| 7,8-dihydroxy-4-methylcoumarin | MCF-7 (Breast) | 25.1 | [2] |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 | [2] |

Proposed Anticancer Signaling Pathway:

References

Spectroscopic Profile of 4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-6,7-methylenedioxycoumarin (C₁₁H₈O₄, Molar Mass: 204.18 g/mol ), a coumarin derivative of interest in pharmaceutical and chemical research. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Methyl-6,7-methylenedioxycoumarin.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion [M]⁺ | m/z 204 |

| Key Fragment Ions | m/z 176, 175 |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | H-5 |

| ~6.8-7.0 | s | 1H | H-8 |

| ~6.2 | s | 1H | H-3 |

| ~6.0 | s | 2H | -O-CH₂-O- |

| ~2.4 | s | 3H | -CH₃ |

Note: Experimentally obtained spectrum for 4-Methyl-6,7-methylenedioxycoumarin is not publicly available. The predicted values are based on the analysis of structurally similar coumarin derivatives.

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C-2 (C=O) |

| ~155 | C-7 |

| ~148 | C-6 |

| ~144 | C-8a |

| ~115 | C-4a |

| ~112 | C-5 |

| ~110 | C-3 |

| ~102 | -O-CH₂-O- |

| ~98 | C-8 |

| ~18 | -CH₃ |

Note: Experimentally obtained spectrum for 4-Methyl-6,7-methylenedioxycoumarin is not publicly available. The predicted values are based on the analysis of structurally similar coumarin derivatives.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700-1740 | Strong | C=O stretch (α,β-unsaturated lactone) |

| ~1600-1620 | Medium | C=C stretch (aromatic) |

| ~1450-1500 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (lactone) |

| ~1040 | Strong | C-O stretch (methylenedioxy) |

| ~930 | Medium | O-C-O bend (methylenedioxy) |

Note: The specific FTIR spectrum for 4-Methyl-6,7-methylenedioxycoumarin is noted to be available, though the full spectrum is not provided in the immediate search results. The presented data is characteristic for this class of compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4-Methyl-6,7-methylenedioxycoumarin is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound like 4-Methyl-6,7-methylenedioxycoumarin, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column). The column temperature is ramped to elute the compound.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to 4-Methyl-6,7-methylenedioxycoumarin: A Synthetic Derivative of a Natural Product Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-methyl-6,7-methylenedioxycoumarin, a derivative of the naturally occurring coumarin, ayapin. While there is no conclusive evidence of the natural occurrence of 4-methyl-6,7-methylenedioxycoumarin, its structural similarity to known bioactive natural products makes it a compound of significant interest for pharmacological research. This document details the natural sources of its parent compound, a robust synthetic protocol, and the potential biological activities based on related structures, supported by detailed experimental methodologies and pathway visualizations.

Natural Occurrence of the Parent Compound: Ayapin (6,7-Methylenedioxycoumarin)

Ayapin is a well-documented natural product found in various plant species. Its presence has been reported in:

-

Pterocaulon species (Asteraceae): Several species of this genus are known to produce 6,7-methylenedioxycoumarins.

-

Ruta graveolens (Rutaceae): Commonly known as rue, this plant is a source of various coumarin derivatives.

-

Eupatorium ayapana (Asteraceae): This plant is a notable source of ayapin.

The isolation of ayapin and other coumarins from these plants typically involves extraction with organic solvents followed by chromatographic separation.

Synthesis of 4-Methyl-6,7-methylenedioxycoumarin

The introduction of a methyl group at the C4 position of the coumarin scaffold can be readily achieved through the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of 4-methyl-6,7-methylenedioxycoumarin, sesamol (3,4-methylenedioxyphenol) and ethyl acetoacetate are the key starting materials.

Materials:

-

Sesamol (3,4-methylenedioxyphenol)

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (or other acidic catalysts like Amberlyst-15)

-

Ethanol

-

Ice-cold water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask, combine equimolar amounts of sesamol and ethyl acetoacetate.

-

Cool the mixture in an ice bath.

-

Slowly add an excess of cold, concentrated sulfuric acid dropwise with constant stirring. The amount of acid should be sufficient to act as both a catalyst and a solvent.

-

After the addition of acid, allow the reaction mixture to stir at room temperature for 12-24 hours, or gently heat to 50-60°C for a shorter duration (2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

-

A solid precipitate of 4-methyl-6,7-methylenedioxycoumarin should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure 4-methyl-6,7-methylenedioxycoumarin.

-

Dry the purified crystals and determine the yield and melting point. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activities and Potential Therapeutic Applications

While specific biological data for 4-methyl-6,7-methylenedioxycoumarin is scarce in the literature, the activities of structurally similar 4-methylcoumarin derivatives provide strong indications of its potential pharmacological profile. The primary areas of interest are anticancer and anti-inflammatory activities.

Numerous studies have demonstrated the cytotoxic effects of 4-methylcoumarin derivatives against various cancer cell lines. The presence of the methyl group at the C4 position is thought to reduce the potential for mutagenic metabolism that can occur with unsubstituted coumarins.[1]

| Compound/Derivative Class | Cell Line(s) | IC50 Value (µM) | Reference |

| 7,8-dihydroxy-4-methylcoumarins with C3 alkyl chains | K562, LS180, MCF-7 | 25.1 - 42.4 | [2] |

| 7,8-diacetoxy-4-methylcoumarins with C3 ethoxycarbonyl moieties | K562, LS180, MCF-7 | - | [2] |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 | [2] |

4-Methylcoumarin derivatives have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

| Compound/Derivative Class | Model | Key Findings | Reference |

| 7,8-dihydroxy- and 7,8-diacetoxy-4-methylcoumarins | LPS-stimulated microglial cells | Inhibition of NO, TXB2, PGE2, and TNF-α production. | |

| 6,7-dimethoxy-4-methylcoumarin | LPS-induced RAW 264.7 cells | Downregulation of iNOS and COX-2 expression; reduced production of NO and PGE2. | [3] |

Experimental Protocols for Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

4-Methyl-6,7-methylenedioxycoumarin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the 4-methyl-6,7-methylenedioxycoumarin stock solution in the complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

The anti-inflammatory and anticancer activities of many coumarin derivatives are mediated through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Some 4-methylcoumarin derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[3]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation and cell proliferation. The key MAPK families are ERK, JNK, and p38. Activation of these kinases by phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators. 6,7-dimethoxy-4-methylcoumarin has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in response to LPS stimulation.[3]

Conclusion

4-Methyl-6,7-methylenedioxycoumarin represents a promising scaffold for the development of novel therapeutic agents. Although its natural occurrence is not yet established, its straightforward synthesis from precursors related to natural products, combined with the known anticancer and anti-inflammatory activities of structurally similar compounds, provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the pharmacological potential of this and other related coumarin derivatives.

References

4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methyl-6,7-methylenedioxycoumarin (also known as 4-Methylayapin), a coumarin derivative with significant potential in pharmaceutical and photochemical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available data with established knowledge of closely related coumarin derivatives. Furthermore, it offers detailed experimental protocols for researchers to determine these critical physicochemical properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Methyl-6,7-methylenedioxycoumarin is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₄ | PubChem[1] |

| Molecular Weight | 204.18 g/mol | PubChem[1] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[2] |

| Melting Point | 180 - 183 °C | Chem-Impex[2] |

| CAS Number | 15071-04-2 | PubChem[1] |

Solubility Profile

Quantitative Solubility Data

| Solvent | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (24.49 mM) | Sonication is recommended |

This data suggests that sonication may be required to achieve this solubility, indicating that the dissolution process might be slow.

Qualitative Solubility and Influencing Factors

Based on the general behavior of coumarin derivatives, the solubility of 4-Methyl-6,7-methylenedioxycoumarin is expected to be influenced by several factors:

-

Solvent Polarity: Coumarins, being relatively non-polar, generally exhibit better solubility in organic solvents compared to aqueous solutions.

-

Temperature: The dissolution of solid solutes is typically an endothermic process, meaning solubility is expected to increase with temperature.

-

pH: While 4-Methyl-6,7-methylenedioxycoumarin does not possess strongly acidic or basic functional groups, the lactone ring can be susceptible to hydrolysis under strongly alkaline conditions, which would affect its apparent solubility and stability.

-

Crystal Polymorphism: The crystalline form of the compound can significantly impact its solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of 4-Methyl-6,7-methylenedioxycoumarin in a specific solvent at a controlled temperature.

Materials:

-

4-Methyl-6,7-methylenedioxycoumarin powder

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV/Vis spectrophotometer.

Procedure:

-

Add an excess amount of 4-Methyl-6,7-methylenedioxycoumarin to a glass vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let undissolved solids sediment.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-Methyl-6,7-methylenedioxycoumarin in the diluted filtrate using a validated HPLC-UV or UV/Vis spectrophotometry method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The chemical stability of a compound is paramount for its storage, handling, and the reliability of experimental results. While specific stability data for 4-Methyl-6,7-methylenedioxycoumarin is limited, general knowledge of the coumarin scaffold allows for the prediction of potential degradation pathways.

General Stability and Storage

-

General Stability: The compound is considered stable under proper storage conditions.

-

Storage: Store in a cool, dark, and dry place. A recommended storage condition for the powder is -20°C for up to 3 years, and in solvent at -80°C for up to 1 year.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.

Potential Degradation Pathways

The coumarin lactone ring and the methylenedioxy group are the most likely sites for degradation.

-

Hydrolysis: The ester bond in the lactone ring of the coumarin is susceptible to hydrolysis, particularly under alkaline conditions (high pH), leading to the opening of the ring to form a coumarinic acid salt, which can then be further degraded.

-

Photodegradation: Many coumarins are known to be photosensitive. The extensive conjugated system in 4-Methyl-6,7-methylenedioxycoumarin suggests a potential for degradation upon exposure to UV or even visible light. This is an important consideration given its use in photochemical research.

-

Oxidation: The methylenedioxy bridge can be susceptible to oxidative cleavage, which would significantly alter the structure and properties of the molecule.

Caption: Factors influencing the stability of 4-Methyl-6,7-methylenedioxycoumarin.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for the accurate quantification of the drug's stability over time.

Objective: To develop and validate an HPLC method to assess the stability of 4-Methyl-6,7-methylenedioxycoumarin under various stress conditions.

Materials:

-

4-Methyl-6,7-methylenedioxycoumarin

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 analytical column

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Method Development:

-

Develop a reversed-phase HPLC method capable of resolving the parent compound from potential degradation products.

-

Optimize mobile phase composition (e.g., a gradient of acetonitrile and water with a suitable buffer), flow rate, and column temperature.

-

Use a PDA detector to monitor peak purity and identify the optimal detection wavelength.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

Analyze samples at various time points to track the degradation of the parent compound and the formation of degradation products.

-

-

Method Validation:

-

Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method's ability to separate the parent peak from all degradation product peaks is crucial for it to be considered "stability-indicating."

-

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

While specific quantitative data on the solubility and stability of 4-Methyl-6,7-methylenedioxycoumarin remains limited, this guide provides a framework for researchers working with this compound. The available data, combined with the general characteristics of coumarins, suggests that it is a relatively stable compound with moderate solubility in organic solvents like DMSO. However, its stability under harsh conditions (high pH, strong light, oxidizing agents) should be experimentally verified. The detailed protocols provided herein offer a clear path for generating the necessary data to support the use of 4-Methyl-6,7-methylenedioxycoumarin in drug development and other scientific research.

References

Methodological & Application

Synthesis of 4-Methyl-6,7-methylenedioxycoumarin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-6,7-methylenedioxycoumarin, a valuable scaffold in medicinal chemistry and a versatile building block in organic synthesis. The primary focus is on the widely applicable Pechmann condensation, with an alternative approach using the Knoevenagel condensation also discussed.

Introduction

4-Methyl-6,7-methylenedioxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities. The methylenedioxy and methyl substitutions on the coumarin core make it a subject of interest for the development of novel therapeutic agents and fluorescent probes. The synthesis of this specific coumarin can be efficiently achieved through several established organic reactions.

Primary Synthesis Route: Pechmann Condensation

The Pechmann condensation is a one-pot synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1] For the synthesis of 4-Methyl-6,7-methylenedioxycoumarin, the reaction involves the condensation of 3,4-methylenedioxyphenol (sesamol) with ethyl acetoacetate.

Reaction Scheme:

Key Parameters and Optimization

The efficiency of the Pechmann condensation is highly dependent on the choice of catalyst, reaction temperature, and reaction time. A variety of catalysts can be employed, ranging from protic acids to Lewis acids and solid acid catalysts. The selection of the catalyst can significantly influence the reaction yield and conditions.

Table 1: Comparison of Catalysts and Reaction Conditions for Pechmann Condensation

| Catalyst | Reactant Ratio (Sesamol:Ethyl Acetoacetate) | Temperature (°C) | Reaction Time | Yield (%) | Reference / Notes |

| Conc. H₂SO₄ | 1:1 | Room Temp. | 12-24 h | Moderate | Traditional method, harsh conditions.[2] |

| AlCl₃ | 1:1 | 100-120 | 2-4 h | Good | Effective Lewis acid catalyst.[3] |

| SnCl₂·2H₂O | 1:1 | 110-130 | 1-3 h | Good | Milder Lewis acid option.[4] |

| InCl₃ | 1:1 | Room Temp. | 10-60 min | 52-92 | Mechanochemical (ball milling) method.[5] |

| Amberlyst-15 | 1:1 | 110 | 160 min | Good | Reusable solid acid catalyst.[6] |

| Sulfated Zirconia | 1:1 | 150 (Microwave) | 15 min | ~99 | Efficient under microwave irradiation. |

| Boron Trifluoride Dihydrate | 1:1.2 | 80 | 30 min | High | Effective catalyst. |

| Tamarind Juice | 1:1 | 90 | 24 h | Moderate | Green, biocatalyst approach.[7] |

Note: Yields are generalized from reactions with similar phenols and may vary for sesamol.

Experimental Protocols

Protocol 1: Conventional Synthesis using Aluminum Chloride (AlCl₃)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-methylenedioxyphenol (sesamol) (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to the mixture in portions while stirring. The reaction is exothermic.

-

Reaction: Heat the reaction mixture to 110°C in an oil bath and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with constant stirring.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to afford 4-Methyl-6,7-methylenedioxycoumarin as a crystalline solid.

Protocol 2: Microwave-Assisted Synthesis using Sulfated Zirconia

-

Reactant and Catalyst Mixing: In a microwave-safe reaction vessel, mix 3,4-methylenedioxyphenol (sesamol) (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of sulfated zirconia (10 mol%).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 150°C for 15 minutes.

-

Work-up and Isolation: After cooling, add ethanol to the reaction mixture and stir. The catalyst can be recovered by filtration. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with cold water and dried.

-

Purification: Recrystallize the crude product from ethanol.

Alternative Synthesis Route: Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route to coumarins, typically starting from a salicylaldehyde derivative and an active methylene compound.[8] For the synthesis of 4-Methyl-6,7-methylenedioxycoumarin, the hypothetical starting material would be 2-hydroxy-4,5-methylenedioxy-acetophenone.

Reaction Scheme:

This route is generally a multi-step process involving the initial condensation followed by hydrolysis and decarboxylation.

Experimental Protocol (General)

-

Condensation: Reflux a mixture of the 2-hydroxy-4,5-methylenedioxy-acetophenone (1.0 eq), an active methylene compound (e.g., diethyl malonate, 1.2 eq), and a basic catalyst (e.g., piperidine with a catalytic amount of acetic acid) in a suitable solvent like ethanol.[9]

-

Hydrolysis: The resulting coumarin-3-carboxylate is then hydrolyzed using an aqueous base (e.g., NaOH).

-

Decarboxylation: Acidification of the reaction mixture followed by heating will lead to decarboxylation to yield the 4-methylcoumarin derivative.

Characterization of 4-Methyl-6,7-methylenedioxycoumarin

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

Melting Point: Literature values can be used for comparison.

-

Spectroscopy:

-

¹H NMR: To confirm the presence and arrangement of protons.

-

¹³C NMR: To confirm the carbon skeleton.

-

IR Spectroscopy: To identify key functional groups (e.g., lactone carbonyl).

-

Mass Spectrometry: To determine the molecular weight.

-

Diagrams

Pechmann Condensation Workflow

Caption: Workflow for the Pechmann condensation synthesis.

Logical Relationship of Synthesis Methods

Caption: Overview of synthesis routes for the target coumarin.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. ijsart.com [ijsart.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijisrt.com [ijisrt.com]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Methyl-6,7-methylenedioxycoumarin as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6,7-methylenedioxycoumarin, also known as 4-Methylayapin, is a versatile heterocyclic compound belonging to the coumarin family.[1] Coumarins are a well-established class of fluorophores known for their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment.[2] This makes 4-Methyl-6,7-methylenedioxycoumarin a valuable tool in various scientific disciplines, particularly as a fluorescent probe in biochemical research and drug development.[3] Its core structure can be functionalized to create targeted probes for specific biomolecules or to modulate its fluorescent properties in response to specific biological events.[4]

One of the key applications of this coumarin derivative is in the creation of fluorescent labels for biomolecules.[3] By incorporating a reactive group, such as a maleimide, the coumarin can be covalently attached to proteins, peptides, and other molecules containing free thiol groups.[5] This allows for the sensitive detection and tracking of these biomolecules in various assays and imaging techniques.

Physicochemical and Photophysical Properties

The utility of 4-Methyl-6,7-methylenedioxycoumarin as a fluorescent probe is dictated by its inherent chemical and photophysical characteristics. A summary of these properties is provided in the table below. It is important to note that specific photophysical data for the parent compound is not extensively published in peer-reviewed literature; therefore, the values presented are based on data from chemical suppliers and analysis of structurally similar coumarin derivatives. Researchers should experimentally verify these properties in their specific buffer and solvent systems.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₈O₄ | [6] |

| Molecular Weight | 204.18 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 180 - 183 °C | [3] |

| Purity | ≥ 99% (GC) | [3] |

| CAS Number | 15071-04-2 | [3] |

| Excitation Maximum (λex) | ~340-360 nm (estimated) | N/A |

| Emission Maximum (λem) | ~410-450 nm (estimated) | N/A |

| Quantum Yield (Φ) | Not explicitly reported | N/A |

| Molar Extinction Coefficient (ε) | Not explicitly reported | N/A |

Application: Fluorescent Labeling of Proteins

A primary application of the 4-Methyl-6,7-methylenedioxycoumarin fluorophore is in the covalent labeling of proteins for subsequent detection and analysis. This is typically achieved by first synthesizing a derivative containing a thiol-reactive group, such as a maleimide. The following sections detail the mechanism and a general protocol for this application.

Mechanism of Thiol-Reactive Labeling

The maleimide group is an electrophilic compound that exhibits high selectivity for the thiol groups of cysteine residues in proteins.[7] The reaction proceeds via a Michael addition, forming a stable thioether bond between the coumarin probe and the protein. This reaction is efficient at neutral pH and is not significantly affected by the presence of primary amines, such as lysine residues.[8]

To ensure successful labeling, any disulfide bonds within the protein that mask cysteine residues may need to be reduced to free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[9]

Experimental Protocol: Protein Labeling with a Maleimide-Coumarin Derivative

This protocol is a general guideline for labeling a protein with a maleimide-functionalized 4-Methyl-6,7-methylenedioxycoumarin probe. Optimization of reaction conditions, such as dye-to-protein ratio and incubation time, may be necessary for specific proteins.

Materials:

-

Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.0-7.5)

-

Maleimide-derivatized 4-Methyl-6,7-methylenedioxycoumarin

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)

-

Degassed buffer (e.g., PBS, pH 7.0-7.5)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer and Fluorometer

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[9] The buffer should be free of any thiol-containing compounds.

-

(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10- to 100-fold molar excess of TCEP.[7] Incubate at room temperature for 20-30 minutes. It is advisable to perform this and subsequent steps under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[8]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the maleimide-coumarin probe in anhydrous DMSO or DMF to a concentration of 1-10 mM.[7]

-

Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.[8] Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.[7]

-

Purification: Remove the unreacted probe by gel filtration, dialysis, or another suitable chromatographic method.[9]

-

Characterization:

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

Measure the absorbance of the coumarin dye at its absorption maximum (around 340-360 nm).

-

Calculate the degree of labeling (DOL) using the Beer-Lambert law.

-

Confirm the fluorescence of the labeled protein using a fluorometer.

-

Application: "Turn-On" Fluorescent Probes for Analyte Detection

The coumarin scaffold can be engineered to create "turn-on" fluorescent probes. In these probes, the fluorescence of the coumarin core is initially quenched. Upon reaction with a specific analyte, a chemical transformation occurs that restores the fluorescence.[1]

General Mechanism of a "Turn-On" Coumarin Probe

A common strategy for creating a "turn-on" probe involves modifying the coumarin structure with a group that quenches fluorescence through a process like Photoinduced Electron Transfer (PET). This quencher also serves as the recognition site for the target analyte. When the analyte reacts with the recognition site, the electronic properties of the system are altered, the PET process is inhibited, and the fluorescence of the coumarin is "turned on".[10]

For example, a coumarin derivative with an α,β-unsaturated ketone moiety can act as a turn-on probe for biothiols (e.g., cysteine, glutathione).[1] The initial fluorescence is low due to the electron-withdrawing nature of the ketone. Thiols can undergo a Michael addition reaction with the double bond, which disrupts the conjugation and restores the strong fluorescence of the coumarin core.[1]

Hypothetical Protocol: Detection of Thiol-Containing Peptides

This protocol describes a hypothetical application of a modified 4-Methyl-6,7-methylenedioxycoumarin as a "turn-on" probe for detecting thiol-containing peptides in an enzymatic assay. For instance, monitoring the cleavage of a peptide by a protease that releases a cysteine-terminated fragment.

Materials:

-

"Turn-on" coumarin probe for thiols (derivatized from 4-Methyl-6,7-methylenedioxycoumarin)

-

Enzyme (e.g., a specific protease)

-

Substrate peptide with a C-terminal cysteine residue

-

Assay buffer (optimized for enzyme activity)

-

96-well microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the "turn-on" coumarin probe in DMSO.

-

Prepare stock solutions of the enzyme and substrate peptide in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the "turn-on" coumarin probe to each well to a final concentration optimized for the assay (e.g., 1-10 µM).

-

Add the substrate peptide to the wells.

-

-

Initiate the Reaction:

-

Initiate the enzymatic reaction by adding the enzyme to the appropriate wells. Include control wells without the enzyme.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) using the appropriate excitation and emission wavelengths for the coumarin fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The rate of increase in fluorescence is proportional to the rate of the enzymatic reaction.

-

Enzyme kinetics parameters, such as Kₘ and Vₘₐₓ, can be determined by measuring the initial reaction rates at various substrate concentrations.[11]

-

Conclusion

4-Methyl-6,7-methylenedioxycoumarin serves as a valuable core structure for the development of fluorescent probes. Its primary application lies in its use as a fluorophore for labeling biomolecules, enabling their detection and tracking in various biological systems. Furthermore, its structure can be modified to create "turn-on" probes for the specific detection of various analytes. The provided protocols offer a starting point for researchers to utilize this versatile fluorescent probe in their studies. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

- 1. A coumarin-based fluorescent turn-on probe for detection of biothiols in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methyl-6,7-methylenedioxycoumarin | C11H8O4 | CID 609315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. biotium.com [biotium.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Methyl-6,7-methylenedioxycoumarin in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6,7-methylenedioxycoumarin is a synthetic heterocyclic compound belonging to the coumarin family, which is recognized for its fluorescent properties. This molecule serves as a valuable fluorescent probe in biochemical research and cell imaging. Its utility stems from its ability to be visualized within cellular structures, offering insights into various cellular processes. While it holds promise in the development of light-activated drugs and as an intermediate in natural product synthesis, its direct applications in cell imaging are an area of active investigation. This document provides an overview of its known properties and generalized protocols for its application in cell imaging, based on data available for structurally similar coumarin derivatives.

Physicochemical Properties

4-Methyl-6,7-methylenedioxycoumarin, also known as 4-Methylayapin, is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₄ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| CAS Number | 15071-04-2 | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Melting Point | 180 - 183 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Storage | Room Temperature | [1] |

Photophysical Properties

Detailed photophysical data for 4-Methyl-6,7-methylenedioxycoumarin is not extensively documented in publicly available literature. However, based on the behavior of structurally related 6,7-disubstituted coumarins, its fluorescence is expected to be sensitive to the solvent environment (solvatochromism). For instance, 6,7-dimethoxy-4-methylcoumarin, a structurally similar compound, exhibits an absorption maximum (λabs) at 341 nm and an emission maximum (λem) at 410 nm in ethanol.[2] The photophysical properties of coumarin derivatives are known to vary with solvent polarity.

Note: The following table is a placeholder based on typical values for similar coumarin dyes and should be experimentally verified for 4-Methyl-6,7-methylenedioxycoumarin.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Dioxane | 2.2 | ~340 | ~400 | - | - |

| Chloroform | 4.8 | ~345 | ~415 | - | - |

| Ethyl Acetate | 6.0 | ~345 | ~420 | - | - |

| Acetonitrile | 37.5 | ~350 | ~430 | - | - |

| Ethanol | 24.6 | ~350 | ~435 | - | - |

| Methanol | 32.7 | ~350 | ~440 | - | - |

| Water | 80.1 | ~355 | ~450 | - | - |

Cytotoxicity Data

Table of Cytotoxicity for Structurally Related Coumarin Derivatives (for reference):

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 | 2.66 | [3] |

| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 | 2.85 | [3] |

| Coumarin-triazole hybrid (LaSOM 185) | HepG2 | 88.29 | [3] |

| Coumarin-triazole hybrid (LaSOM 186) | HepG2 | 87.62 | [3] |

Experimental Protocols

The following are generalized protocols for the use of fluorescent coumarin derivatives in cell imaging. These should be optimized for 4-Methyl-6,7-methylenedioxycoumarin and the specific experimental setup.

I. Preparation of Staining Solution

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of 4-Methyl-6,7-methylenedioxycoumarin in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to the desired final working concentration. A typical starting concentration for cell staining is in the range of 1-10 µM. It is recommended to perform a concentration gradient to determine the optimal staining concentration with minimal cytotoxicity.

II. Live-Cell Staining and Imaging

This protocol outlines the basic steps for staining live, adherent cells.

Caption: Workflow for live-cell staining and imaging.

-

Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture until they reach 70-80% confluency.

-

Washing: Gently wash the cells once with pre-warmed, serum-free culture medium or PBS to remove any residual serum.

-

Staining: Add the freshly prepared working solution of 4-Methyl-6,7-methylenedioxycoumarin to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

-

Washing: Gently wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove the unbound probe and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the coumarin dye (a DAPI or blue filter set is a likely starting point).

III. Fixed-Cell Staining

For applications requiring fixed samples, the following protocol can be adapted.

Caption: Workflow for fixed-cell staining.

-

Cell Preparation: Grow and wash cells as described for live-cell imaging.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the fixed (and permeabilized) cells with the working solution of 4-Methyl-6,7-methylenedioxycoumarin for 20-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslip with an antifade mounting medium and image using a fluorescence microscope.

Potential Applications and Cellular Targets

While specific cellular targets for 4-Methyl-6,7-methylenedioxycoumarin have not been explicitly identified in the available literature, coumarin derivatives are known to localize to various subcellular compartments, often depending on their specific functional groups. Given its lipophilic nature, it may preferentially accumulate in lipid-rich structures such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets.

Potential Signaling Pathway Investigation

The application of 4-Methyl-6,7-methylenedioxycoumarin in visualizing specific signaling pathways has not been reported. However, as a fluorescent probe, it could potentially be used to monitor changes in cellular morphology or organelle dynamics in response to pathway activation or inhibition. For example, it could be used to visualize changes in the endoplasmic reticulum structure during ER stress or alterations in lipid droplet formation in metabolic studies.

Caption: Potential applications in studying cellular processes.

Conclusion

4-Methyl-6,7-methylenedioxycoumarin is a fluorescent molecule with potential for application in cell imaging. While specific data on its photophysical properties, cytotoxicity, and detailed imaging protocols are currently limited, the information available for structurally similar coumarins provides a strong basis for its experimental use. Researchers are encouraged to perform thorough characterization and optimization to establish its utility as a specific cellular probe. Future studies are needed to elucidate its precise cellular targets and its potential for visualizing dynamic cellular processes and signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Methyl-6,7-methylenedioxycoumarin in Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methyl-6,7-methylenedioxycoumarin, also known as 4-Methylayapin, is a derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities.[1] This synthetic heterocyclic compound holds significant potential in drug discovery due to its structural similarity to other biologically active coumarins. Its applications are being explored in various therapeutic areas, including cancer and inflammation.[2][3] Furthermore, its inherent fluorescent properties make it a valuable tool in biochemical and cellular assays.[2] This document provides an overview of its potential applications, supported by data on related compounds, and detailed protocols for relevant experimental investigations.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₄ | [4] |

| Molecular Weight | 204.18 g/mol | [4] |

| CAS Number | 15071-04-2 | [4] |

| Appearance | White to light yellow crystalline powder | Chem-Impex |

| Melting Point | 180 - 183 °C | Chem-Impex |

| Purity | ≥ 99% (GC) | Chem-Impex |

| Synonyms | 4-Methylayapin, 8-methyl-[2][5]dioxolo[4,5-g]chromen-6-one | [4] |

Anticancer Activity

Illustrative Quantitative Data for a Structurally Related Compound:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-methoxy-6,7-methylenedioxycoumarin | U138-MG (human glioma) | 34.6 | [3] |

| 5-methoxy-6,7-methylenedioxycoumarin | C6 (rat glioma) | 31.6 | [3] |

These values suggest that the methylenedioxycoumarin scaffold is a promising pharmacophore for the development of novel anticancer agents. Further investigation into the specific activity of 4-Methyl-6,7-methylenedioxycoumarin is warranted.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

4-Methyl-6,7-methylenedioxycoumarin

-

Human cancer cell line (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 4-Methyl-6,7-methylenedioxycoumarin in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties.[1][2] While specific IC₅₀ values for 4-Methyl-6,7-methylenedioxycoumarin are not available in the provided search results, a common in vitro assay to evaluate the anti-inflammatory potential of a compound is the protein denaturation inhibition assay.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

This protocol is a widely accepted method to screen for anti-inflammatory activity.

Materials:

-

4-Methyl-6,7-methylenedioxycoumarin

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium (as a standard drug)

-

Distilled water

-

Water bath

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.2% w/v solution of BSA or egg albumin in distilled water.

-